Chlorure de 2,2,2-trifluoro-N-phénylacétimidoyle

Vue d'ensemble

Description

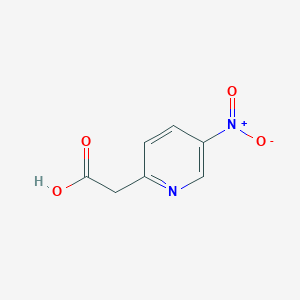

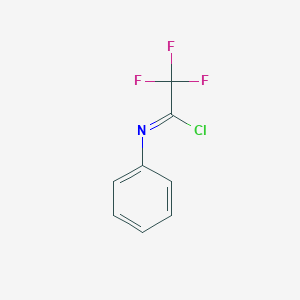

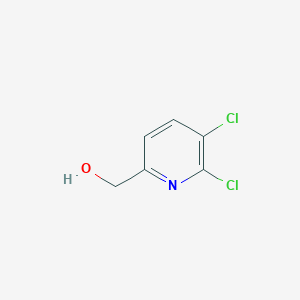

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride, also known as 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride, is a useful research compound. Its molecular formula is C8H5ClF3N and its molecular weight is 207.58 g/mol. The purity is usually 95%.

The exact mass of the compound 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de molécules organiques complexes

Le TFAP est couramment utilisé comme réactif dans la synthèse de molécules organiques complexes . Il joue un rôle crucial dans la formation de structures organiques complexes, contribuant au progrès de la chimie organique.

Synthèse pharmaceutique

Le TFAP a été utilisé dans la synthèse pharmaceutique . Ses propriétés uniques en font un composant précieux dans la création de divers composés pharmaceutiques.

Production de polymères fluorés

Le TFAP est utilisé dans la production de polymères fluorés . Ces polymères ont une large gamme d’applications, notamment dans la fabrication de plastiques haute performance, de revêtements et de tensioactifs.

Synthèse d’oligo-fructopyranoside

Le TFAP peut être utilisé comme réactif/réactif dans la synthèse d’oligo-fructopyranoside avec un donneur de N-phényltrifluoroacétimidate difructopyranosyle via une glycosylation régiosélective . Ce processus est important dans la production de certains types de glucides.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to interact with organic compounds, particularly those with electrophilic centers .

Mode of Action

TFAP acts as a nucleophile, initiating reactions with electrophilic centers in organic compounds and forming covalent bonds . The presence of a base, such as sodium hydroxide or potassium hydroxide, is often utilized to catalyze this reaction .

Biochemical Pathways

It is used as a reactant/reagent in the synthesis of oligo-fructopyranoside with difructopyranosyl n-phenyltrifluoroacetimidate donor via regioselective glycosylation .

Result of Action

The molecular and cellular effects of TFAP’s action are primarily related to its role in the synthesis of oligo-fructopyranoside . The exact outcomes would depend on the specific reactions and compounds involved.

Action Environment

TFAP is a colorless liquid with a strong irritating smell . It has a high instability in both gas and liquid phases and should be kept away from strong bases and oxidizing agents . It is typically stored under inert gas at temperatures between 0-10°C . These environmental factors can significantly influence TFAP’s action, efficacy, and stability.

Propriétés

IUPAC Name |

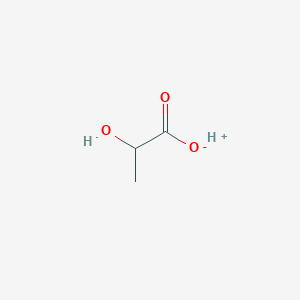

2,2,2-trifluoro-N-phenylethanimidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKALSJSKAHGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434885 | |

| Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61881-19-4 | |

| Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)